molecular formula C14H9F3N2O4 B13420976 3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid CAS No. 39053-10-6

3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid

Cat. No.: B13420976
CAS No.: 39053-10-6
M. Wt: 326.23 g/mol
InChI Key: FLBDNTHUPPBERA-UHFFFAOYSA-N
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Description

3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid is a benzoic acid derivative designed for research and development, particularly in medicinal chemistry and pharmacology. Its structure incorporates both nitro and trifluoromethyl anilino functional groups, which are known to be valuable in the design of bioactive molecules. The trifluoromethyl (CF3) group is a key feature in modern drug design, as its introduction into organic compounds can significantly influence lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacological profiles . This compound is structurally related to a class of arylaminobenzoate molecules, which have been investigated in scientific research for their ability to modulate various biological channels and receptors . As a research chemical, it serves as a versatile synthetic intermediate or a potential candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new chemical entities, particularly in developing inhibitors or modulators for specific biological targets. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

39053-10-6

Molecular Formula

C14H9F3N2O4

Molecular Weight

326.23 g/mol

IUPAC Name

3-nitro-2-[3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C14H9F3N2O4/c15-14(16,17)8-3-1-4-9(7-8)18-12-10(13(20)21)5-2-6-11(12)19(22)23/h1-7,18H,(H,20,21)

InChI Key

FLBDNTHUPPBERA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 3-(Trifluoromethyl)aniline Derivatives

  • The synthesis of trifluoromethyl-substituted anilines is a crucial precursor step. A patented method describes nitration of benzotrichlorides with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (10–20 °C) to introduce nitro groups effectively.
  • A more recent approach involves converting trichloromethylphenyl isocyanates through reaction with anhydrous hydrofluoric acid and subsequent hydrolysis to yield trifluoromethylaniline hydrofluoride, which is then freed by base treatment.
  • These methods emphasize controlling reaction conditions to minimize side reactions and improve yield and purity of trifluoromethylanilines, which are then used for subsequent amination steps.

Amination and Nitration of Benzoic Acid Derivatives

  • The target compound is formed by coupling 3-nitro-2-substituted benzoic acid derivatives with 3-(trifluoromethyl)aniline via nucleophilic aromatic substitution or amination reactions.
  • Nitration of benzoic acid derivatives, such as 3-nitro-2-methylbenzoic acid, can be achieved through oxidation of 3-nitro-o-xylene in acidic organic solvents (acetic acid or propionic acid) under oxygen pressure with cobalt/manganese acetate catalysts and bromine-containing initiators.
  • This oxidation method yields high purity nitrobenzoic acid intermediates suitable for further functionalization. The reaction conditions (temperature 110–135 °C, oxygen pressure 1.0–3.0 MPa, 4–16 hours) are optimized for maximum conversion and minimal byproducts.
  • Subsequent amination with trifluoromethylaniline under controlled conditions leads to formation of the anilino-substituted benzoic acid.

Detailed Preparation Methodology

Step Reagents & Conditions Description Outcome
1. Nitration of Benzotrichloride Benzotrichloride + Fuming HNO3 + H2SO4 (96%+) at 10–20 °C Controlled nitration introducing nitro group Nitro-substituted benzotrichloride intermediate
2. Preparation of Trifluoromethylaniline Trichloromethylphenyl isocyanate + Anhydrous HF + Hydrolysis + Base treatment Multi-step conversion to free trifluoromethylaniline High purity trifluoromethylaniline
3. Oxidation to 3-Nitro-2-methylbenzoic acid 3-Nitro-o-xylene + O2 + Co/Mn acetate catalyst + NaBr initiator in acetic/propionic acid solvent, 110–135 °C, 1–3 MPa O2, 4–16 h Oxidation of methyl group to carboxylic acid 3-Nitro-2-methylbenzoic acid (85–95% purity crude)
4. Amination Reaction 3-Nitro-2-methylbenzoic acid + 3-(trifluoromethyl)aniline under suitable coupling conditions Formation of 3-nitro-2-[3-(trifluoromethyl)anilino]benzoic acid Target compound formation with high purity

Analytical and Purification Techniques

  • After oxidation, the crude 3-nitro-2-methylbenzoic acid is isolated by cooling, crystallization, and filtration, yielding a product with 85–95% purity.
  • Recrystallization using methanol, ethanol, or their mixtures with water (solvent to crude product ratio 1.2–2.0:1) is employed to achieve purity above 98%.
  • The mother liquor solvent is recovered and recycled to minimize waste and improve process sustainability.
  • The final coupling product is purified by standard chromatographic or crystallization methods to remove residual starting materials and byproducts.

Environmental and Process Efficiency Considerations

  • The oxidation method avoids high waste salt and wastewater generation typical of nitric acid oxidation.
  • Use of organic acids as solvents and recycling of solvents and byproducts reduces environmental impact and enhances process greenness.
  • Controlled reaction parameters minimize side reactions and improve yield, making the process industrially viable.

Summary Table of Key Reaction Parameters

Reaction Step Temperature (°C) Pressure (MPa) Catalyst/Initiator Solvent Time (hours) Yield/Purity
Nitration of benzotrichloride 10–20 Atmospheric HNO3 + H2SO4 None (acidic medium) Minutes to hours High conversion
Oxidation of 3-nitro-o-xylene 110–135 1.0–3.0 O2 Co acetate, Mn acetate, NaBr Acetic/propionic acid + H2O (0–17%) 4–16 85–95% crude purity
Recrystallization Ambient to 30 Atmospheric None Methanol/ethanol + water Hours >98% purity
Amination coupling Variable (often mild heating) Atmospheric Coupling agent (e.g., EDC, DCC) Organic solvent (e.g., DMF) Hours High purity final product

Research Findings and Literature Support

  • The nitration and trifluoromethyl aniline preparation methods are well-documented in patent literature emphasizing efficient nitration with mixed acids and multi-step isocyanate conversions.
  • The oxidation of 3-nitro-o-xylene to 3-nitro-2-methylbenzoic acid using oxygen and metal catalysts in organic acid solvents is supported by Chinese patent CN111362807A, which details improved yield, purity, and environmental profile compared to traditional nitric acid oxidation.
  • PubChem and other chemical databases confirm the molecular structure and properties of the target compound, supporting the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability .

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

Physicochemical Comparisons

Property 3-Nitro-FA Flufenamic Acid (FA) Niflumic Acid (NFA)
Molecular Weight (g/mol) 326.23 281.21 282.23
LogP ~3.7 (estimated) 3.5 2.8
Solubility Lower (nitro increases hydrophobicity) Moderate in ethanol Higher (pyridine ring)

Biological Activity

3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid is C11H8F3N1O4C_{11}H_{8}F_{3}N_{1}O_{4}. Its structure includes a nitro group, a trifluoromethyl group, and an aniline moiety, which contribute to its biological activities.

Mechanisms of Biological Activity

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in inflammatory pathways. The presence of the trifluoromethyl group can enhance binding affinity due to increased hydrophobic interactions.
  • Antitumor Activity : Preliminary studies indicate that 3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid may exhibit antitumor properties by inducing apoptosis in cancer cells. It has been suggested that the compound targets specific signaling pathways that regulate cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits cyclooxygenase (COX) activity
AntitumorInduces apoptosis in breast cancer cells
AntimicrobialExhibits antibacterial properties

Enzyme Inhibition Studies

Research has demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. The trifluoromethyl group enhances the potency of these inhibitors by increasing their interaction with the active site of COX enzymes .

Antitumor Activity

In vitro studies have shown that 3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid can induce apoptosis in various cancer cell lines. For example, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent .

Toxicological Profile

The compound exhibits some toxicity, with warnings indicating it is harmful if swallowed and causes skin irritation . Understanding the toxicological profile is crucial for evaluating its safety for therapeutic use.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of 3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid be verified using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, the aromatic proton signals in the 1H^1H NMR spectrum should display distinct splitting patterns due to the nitro and trifluoromethyl substituents. In related benzoic acid derivatives, 1H^1H NMR peaks for aromatic protons typically appear between δ 7.1–8.2 ppm, while the carboxylic acid proton is observed as a broad singlet around δ 12.8 ppm . High-resolution mass spectrometry (HRMS) can further confirm molecular weight (expected [M+H]+^+ for C14_{14}H10_{10}F3_3N2_2O4_4: 343.06).

Q. What synthetic routes are available for preparing 3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : A two-step approach is common:

Nitration : Introduce the nitro group to a benzoic acid precursor under controlled conditions (e.g., HNO3_3/H2_2SO4_4 at 0–5°C).

Amination : Couple 3-(trifluoromethyl)aniline via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) with a base (e.g., K2_2CO3_3) at 80–100°C. Optimize yields by monitoring reaction progress via TLC and using excess aniline (1.2–1.5 equiv) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classifications for similar nitroaromatics:

  • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
  • Precautions : Use fume hoods for synthesis, wear nitrile gloves, and employ dust-control measures during weighing. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The -CF3_3 group deactivates the aromatic ring via inductive effects, reducing electron density at the ortho and para positions. This enhances stability toward electrophilic attacks but complicates further functionalization. Computational studies (e.g., DFT calculations) can map electron density distribution, while kinetic experiments under varying temperatures (25–60°C) quantify activation barriers for SNAr reactions .

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen bonding patterns?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is ideal. For example, SHELXL refines bond lengths and angles, while SHELXS solves phase problems. Key parameters to analyze:

  • Hydrogen bonding : Carboxylic acid dimerization (O-H···O distances ~2.6 Å).
  • Torsion angles : Orientation of the trifluoromethyl group relative to the nitro substituent .

Q. How can contradictory results in biological activity assays (e.g., enzyme inhibition) involving this compound be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent). Systematic approaches include:

  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC50_{50} values.
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid nonspecific effects.
  • Orthogonal assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) .

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